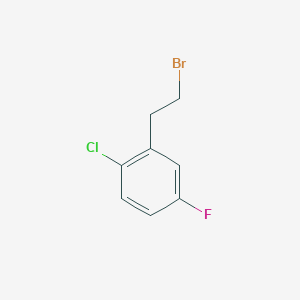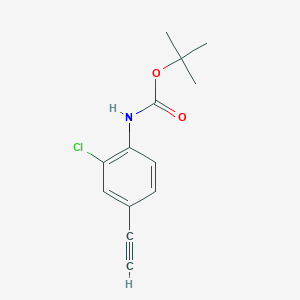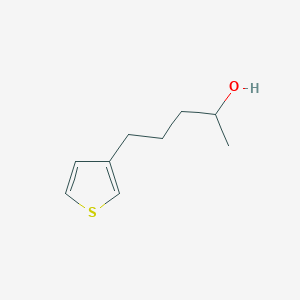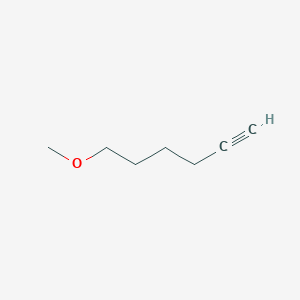
6-Methoxyhex-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyhex-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C7H12O, and it features a methoxy group (-OCH3) attached to the first carbon of the hex-1-yne chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methoxyhex-1-yne can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1-hexyne with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the methoxide ion replaces the chlorine atom, yielding this compound.
Another method involves the use of indium-mediated Barbier-type allenylation reactions. This method employs indium to facilitate the coupling of glyoxals with 1-bromobut-2-yne, resulting in the formation of α,α′-dihydroxyallenynes, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxyhex-1-yne undergoes various chemical reactions, including:
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) to form haloalkenes.
Hydration: Addition of water in the presence of acid catalysts to form ketones.
Oxidation: Conversion to carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation to form alkanes using catalysts such as palladium on carbon.
Common Reagents and Conditions
Hydrohalogenation: Hydrogen halides (HBr, HCl) in the presence of a solvent like dichloromethane.
Hydration: Acid catalysts (H2SO4) and water.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Hydrohalogenation: Haloalkenes (e.g., 6-bromo-1-methoxyhexane).
Hydration: Ketones (e.g., 6-methoxyhexan-2-one).
Oxidation: Carbonyl compounds (e.g., 6-methoxyhexanoic acid).
Reduction: Alkanes (e.g., 6-methoxyhexane).
Aplicaciones Científicas De Investigación
6-Methoxyhex-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxyhex-1-yne in chemical reactions involves the reactivity of the carbon-carbon triple bond and the methoxy group. The triple bond acts as a nucleophile or electrophile depending on the reaction conditions, while the methoxy group can participate in nucleophilic substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1-hexyne: Similar structure but with a chlorine atom instead of a methoxy group.
6-Methoxy-1-hexyne: Similar structure but with the methoxy group attached to a different position.
1-Hexyne: Lacks the methoxy group, making it less reactive in certain reactions.
Uniqueness
6-Methoxyhex-1-yne is unique due to the presence of both a carbon-carbon triple bond and a methoxy group, which confer distinct reactivity patterns and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
6-methoxyhex-1-yne |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7-8-2/h1H,4-7H2,2H3 |
Clave InChI |
RUVTVSVJVRUUOJ-UHFFFAOYSA-N |
SMILES canónico |
COCCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B15322293.png)
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
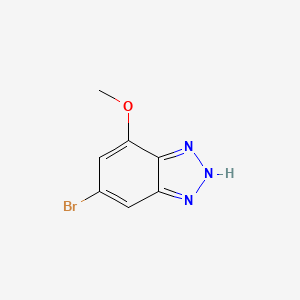
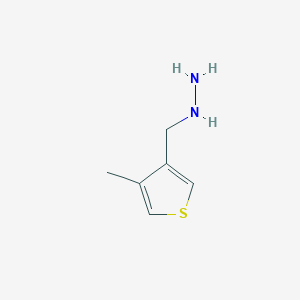

![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
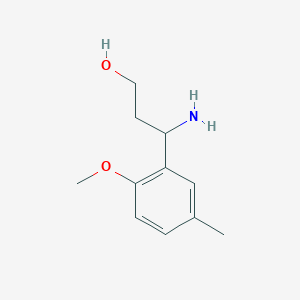
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)

